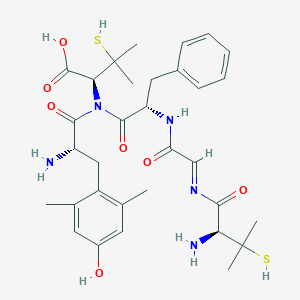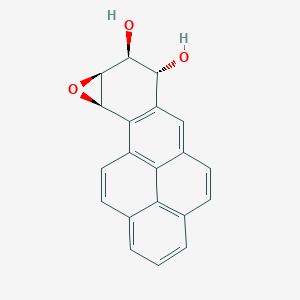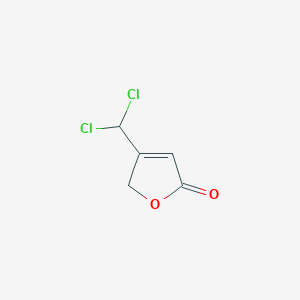
4-(Dichloromethyl)-2(5H)-furanone
説明
4-(Dichloromethyl)benzoyl Chloride 95, also known as Indomethacin Impurity 29, is a chemical compound with the molecular formula C8H5Cl3O and a molecular weight of 223.48 . It is used in various industries and has several synonyms .
Synthesis Analysis
While specific synthesis methods for 4-(Dichloromethyl)-2(5H)-furanone were not found, there are related studies on the synthesis of similar compounds. For instance, a study reported the diastereoselective synthesis of α-(dichloromethyl)amines based on nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines .Molecular Structure Analysis
The molecular structure of 4-(Dichloromethyl)benzoyl Chloride 95 consists of 8 carbon atoms, 5 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-(Dichloromethyl)benzoyl Chloride 95 has a melting point of 50-55 °C (lit.), a boiling point of 285-286 °C (Press: 745 Torr), and a predicted density of 1.435±0.06 g/cm3 .科学的研究の応用
Mutagenicity and Water Treatment
4-(Dichloromethyl)-2(5H)-furanone, also known as MX, is significantly present in chlorinated drinking water and is a recognized potent mutagen. It's detected in sub-microgram per liter concentrations and is responsible for a notable percentage of the Ames test mutagenicity in both drinking and humic waters. MX is formed during the chlorination of water as a result of reactions between chlorine and humic substances. Its presence in drinking water is a concern due to its high mutagenic activity and potential health impacts (Hemming, Holmbom, Reunanen, & Kronberg, 1986).
Genotoxic Effects and Chemical Analysis
MX and its derivatives have been studied for their genotoxic effects. In vitro studies demonstrate the genotoxic potential of MX in assays like the microscale micronucleus test on mouse lymphoma cells and the unscheduled DNA synthesis assay in rat hepatocytes. These findings indicate the DNA damaging properties of MX, highlighting its potential risk as a water contaminant (Le Curieux, Nesslany, Munter, Kronberg, & Marzin, 1999). Analytical methods for the detection and quantification of MX in water samples have been developed, employing techniques like gas chromatography-mass spectrometry, highlighting the importance of monitoring this compound in drinking water (Zou, Xu, Zhang, & Zhu, 1995).
Biological Functions and Food Chemistry
MX and related furanones occur naturally in various foodstuffs and play essential roles in their flavor profiles. They are formed primarily due to Maillard reactions between sugars and amino acids during heating. Interestingly, these compounds, despite being mutagenic to bacteria and causing DNA damage in lab tests, exhibit anti-carcinogenic properties in animal diets treated with known cancer-inducing compounds. They also possess antioxidant activity comparable to ascorbic acid. Moreover, some furanones serve as inter-organism signal molecules, playing roles in animal attraction and plant defense (Slaughter, 2007).
Safety and Hazards
将来の方向性
Future research could focus on the visible light-mediated polychlorination of alkenes via the dichloromethyl radical generated by chloroform and chlorides . This methodology enables the installation of multiple chlorine atoms into alkene feedstocks in a single step and provides the corresponding chloroalkanes in high yields under mild reaction conditions .
特性
IUPAC Name |
3-(dichloromethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-5(7)3-1-4(8)9-2-3/h1,5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQBLTYYTURJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155016 | |
| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dichloromethyl)-2(5H)-furanone | |
CAS RN |
125974-00-7 | |
| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125974007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(5H)-Furanone, 4-(dichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



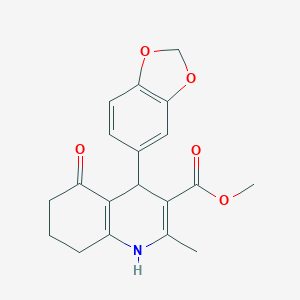

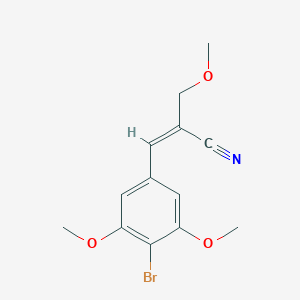
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
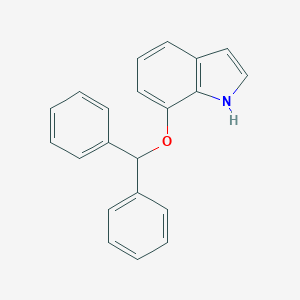
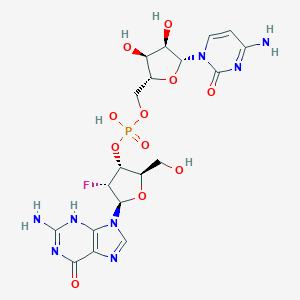
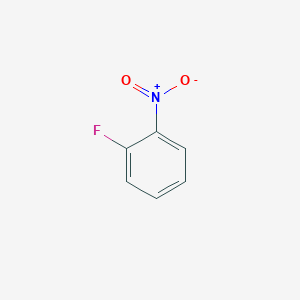
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)

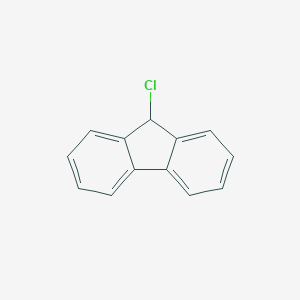

![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
